molecular formula C21H22O8 B14511434 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one CAS No. 63591-70-8

5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14511434
CAS No.: 63591-70-8
M. Wt: 402.4 g/mol
InChI Key: RJUQTZSXHUUIHT-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one: is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of chromones, which are characterized by a benzopyranone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrochromones or other reduced forms.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one: has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s multiple methoxy groups allow it to form hydrogen bonds and other interactions with its targets, influencing their activity and function. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one: can be compared with other similar compounds, such as:

  • 5,6,7-Trimethoxy-2-methylquinoline
  • 2’,4’,4’-Trimethoxy-2-hydroxychalcon

These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior. The unique arrangement of methoxy groups in 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one

Properties

CAS No.

63591-70-8

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

5,6,7-trimethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C21H22O8/c1-23-13-9-16(25-3)15(24-2)7-11(13)14-8-12(22)19-17(29-14)10-18(26-4)20(27-5)21(19)28-6/h7-10H,1-6H3

InChI Key

RJUQTZSXHUUIHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC

Origin of Product

United States

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